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Compound of Interest

Compound Name: TCO-PEG6-acid

Cat. No.: B15392267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

TCO-PEG6-acid is a versatile heterobifunctional linker molecule integral to the advancement of

bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a strained trans-

cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal

carboxylic acid, enables precise and efficient covalent bond formation under biocompatible

conditions. This guide provides a comprehensive overview of the properties, specifications, and

experimental applications of TCO-PEG6-acid.

Core Properties and Specifications
The physicochemical properties of TCO-PEG6-acid are summarized below, providing essential

data for its handling, storage, and use in experimental design.
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Property Specification Reference(s)

Chemical Name trans-Cyclooctene-PEG6-acid [1][2]

Molecular Formula C₂₄H₄₃NO₁₀ [1][3]

Molecular Weight 505.6 g/mol [1][3]

CAS Number 2353409-97-7 [1][3]

Appearance White to off-white solid or oil

Purity ≥95% [1][2]

Solubility
Soluble in DMSO, DMF, DCM,

and aqueous media
[1][4]

Storage Conditions

Store at -20°C, desiccated and

protected from light. Avoid

repeated freeze-thaw cycles.

[2]

Note: The trans-cyclooctene group is susceptible to isomerization to the less reactive cis-

cyclooctene form over time. Therefore, long-term storage is not recommended, and the

compound should be used relatively fresh for optimal reactivity.[1][3]

Chemical Reactivity and Applications
TCO-PEG6-acid possesses two distinct reactive handles, allowing for a two-step, orthogonal

conjugation strategy.

Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide

bond with primary amine groups present on biomolecules such as proteins, antibodies, and

peptides. This reaction is typically mediated by carbodiimide chemistry, most commonly

using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Trans-Cyclooctene (TCO) Group: The highly strained double bond of the TCO group reacts

rapidly and specifically with a tetrazine-containing molecule via an inverse-electron-demand

Diels-Alder (IEDDA) cycloaddition.[2][5] This bioorthogonal "click chemistry" reaction is
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exceptionally fast, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in

9:1 methanol/water, and proceeds efficiently under physiological conditions without the need

for a catalyst.[5]

The combination of these reactive moieties makes TCO-PEG6-acid an invaluable tool in

various advanced applications:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to

an antibody. The carboxylic acid can be conjugated to the antibody, and the TCO group can

then be used to click on a tetrazine-modified drug.

PROTACs (Proteolysis Targeting Chimeras): TCO-PEG6-acid can serve as the linker

connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis

of PROTACs for targeted protein degradation.[6]

Bioconjugation and Labeling: It is widely used for the site-specific labeling of proteins,

peptides, and other biomolecules with imaging agents (e.g., fluorescent dyes), biotin, or

other functional tags.[2]

Surface Modification: The linker can be used to functionalize surfaces for the immobilization

of biomolecules in applications such as biosensors and microarrays.

Experimental Protocols and Workflows
Below are detailed methodologies for the key reactions involving TCO-PEG6-acid.

This protocol describes the activation of the carboxylic acid group of TCO-PEG6-acid with EDC

and NHS, followed by conjugation to a primary amine on a protein.

Materials:

TCO-PEG6-acid

Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

Activation Buffer: 0.1 M MES, pH 4.5-6.0

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous DMSO or DMF

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Desalting columns

Procedure:

Reagent Preparation:

Equilibrate TCO-PEG6-acid, EDC, and NHS to room temperature before use.

Prepare a stock solution of TCO-PEG6-acid (e.g., 10 mg/mL) in anhydrous DMSO or

DMF.

Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or

ultrapure water.

Activation of TCO-PEG6-acid:

In a microcentrifuge tube, dissolve TCO-PEG6-acid in Activation Buffer.

Add a 2- to 10-fold molar excess of EDC and NHS to the TCO-PEG6-acid solution.

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive

NHS ester.

Conjugation to the Protein:

Adjust the pH of the activated TCO-PEG6-acid solution to 7.2-7.5 by adding a suitable

buffer (e.g., PBS).

Immediately add the activated linker solution to the protein solution at a desired molar ratio

(e.g., 10- to 20-fold molar excess of the linker to the protein).
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification:

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100

mM and incubate for 15-30 minutes at room temperature.

Remove excess, unreacted linker and byproducts by purifying the TCO-modified protein

using a desalting column or dialysis.

Characterization:

Determine the concentration of the conjugated protein using a standard protein assay

(e.g., BCA).

The degree of labeling (DOL) can be determined using various analytical techniques, such

as mass spectrometry.

This protocol outlines the bioorthogonal reaction between a TCO-modified biomolecule and a

tetrazine-labeled molecule.

Materials:

TCO-modified biomolecule (from Protocol 1)

Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, or drug)

Reaction Buffer: PBS, pH 6.5-7.5

Procedure:

Reagent Preparation:

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or the

Reaction Buffer).

Prepare the TCO-modified biomolecule in the Reaction Buffer.
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Click Reaction:

Add the tetrazine-labeled molecule to the solution of the TCO-modified biomolecule. A 1.1-

to 5-fold molar excess of the tetrazine reagent is typically recommended.[4]

Incubate the reaction for 30-120 minutes at room temperature.[4] The reaction is often

rapid and can be complete in a shorter time.

The progress of the reaction can be monitored by the disappearance of the characteristic

pink/red color of the tetrazine.

Purification:

If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-

exclusion chromatography (SEC) or a desalting column.

Visualizing Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the key chemical transformations

and a general workflow for the application of TCO-PEG6-acid.
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Caption: Amide coupling of TCO-PEG6-acid to a biomolecule.
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Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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